Methyl 3-(benzoylamino)-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(benzoylamino)-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C13H11NO3S and its molecular weight is 261.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that various biochemical pathways are involved in the biotransformation of similar compounds, including redox reactions, resistance mechanisms, and accumulation processes .
Pharmacokinetics
The oral bioavailability of such compounds can be around 23% . These properties impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their bioavailability.
Result of Action
Similar compounds have been used in the synthesis of various bioactive molecules, indicating a potential for diverse biological activities .
Action Environment
The action, efficacy, and stability of Methyl 3-(benzoylamino)-2-thiophenecarboxylate can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
methyl 3-benzamidothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-17-13(16)11-10(7-8-18-11)14-12(15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRZDTPFHHAMMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353332 |
Source
|
Record name | methyl 3-(benzoylamino)-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79128-70-4 |
Source
|
Record name | methyl 3-(benzoylamino)-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.